Bienvenue dans la boutique en ligne BenchChem!

8-bromo-2-methylimidazo[1,2-a]pyrazine

Cross-coupling medicinal chemistry halide reactivity

Choose 8-bromo-2-methylimidazo[1,2-a]pyrazine for direct entry into Aurora kinase and PI3K inhibitor SAR without de novo core construction. The pre-installed C8-bromo substituent delivers a +36 pp yield advantage in Suzuki–Miyaura cross-coupling vs. C8-Cl analogs, while blocking C8 enables exclusive >95% regioselective C6 magnesiation for sequential differential decoration in BET bromodomain inhibitors. With procurement cost within 7% of the des-methyl analog and an eliminated methylation step, it is a budget-neutral, route-shortening intermediate. Standard B2B shipping; no special permits required.

Molecular Formula C7H6BrN3
Molecular Weight 212
CAS No. 1782578-02-2
Cat. No. B6234039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-2-methylimidazo[1,2-a]pyrazine
CAS1782578-02-2
Molecular FormulaC7H6BrN3
Molecular Weight212
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-methylimidazo[1,2-a]pyrazine (CAS 1782578-02-2): Core Heterocyclic Scaffold for Kinase and Epigenetic Probe Synthesis


8-Bromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic building block comprising a fused imidazole–pyrazine core with a bromine atom at position 8 and a methyl group at position 2 . It belongs to the imidazo[1,2-a]pyrazine family, a scaffold widely employed in medicinal chemistry for the development of kinase inhibitors, bromodomain ligands, and anti-infective agents [1]. The compound is typically supplied as a ≥95% pure solid and serves as a versatile intermediate for cross-coupling and nucleophilic substitution reactions at the brominated C8 centre .

Why Imidazo[1,2-a]pyrazine Regioisomers Are Not Interchangeable: The Critical Role of Halogen Position and Methyl Substitution


Within the imidazo[1,2-a]pyrazine series, the position of the halogen and the presence of a C2-methyl group dramatically alter both chemical reactivity and biological target engagement. SAR studies on Aurora kinase inhibitors have shown that moving the halogen from C6 to C8 can shift kinase selectivity profiles by >10-fold, while the C2-methyl group influences metabolic stability and binding pocket complementarity [1]. Similarly, in HIV-1 NNRTI programmes, subtle changes in the imidazo[1,2-a]pyrazine substitution pattern led to EC50 variations spanning two orders of magnitude (0.26–19 µM) [2]. These data demonstrate that generic substitution within the class is not feasible without compromising the desired chemical biology or pharmacological outcome.

Quantitative Differentiation of 8-Bromo-2-methylimidazo[1,2-a]pyrazine from Its Closest Analogs


C8 Bromine Enables Higher Suzuki–Miyaura Coupling Yield Compared to the C8 Chloro Analog

In head-to-head Suzuki–Miyaura reactions on the imidazo[1,2-a]pyrazine scaffold, the C8-bromo derivative 8-bromo-2-methylimidazo[1,2-a]pyrazine consistently affords higher yields than the corresponding C8-chloro analog under identical catalyst loading and temperature. This difference originates from the intrinsic oxidative addition rates of aryl bromides relative to aryl chlorides on electron-deficient heterocycles [1].

Cross-coupling medicinal chemistry halide reactivity

C8 Bromine Provides a Regioselective Handle That Avoids C6 Competition, in Contrast to 6-Bromo-2-methylimidazo[1,2-a]pyrazine

Computational and experimental studies on the imidazo[1,2-a]pyrazine core show that the C6 position is intrinsically more acidic (pKa ~ 31 in THF) and therefore preferentially deprotonated by TMP-bases. A 6-bromo substituent partially competes with directed metalation, leading to mixtures, whereas the C8-bromo isomer 8-bromo-2-methylimidazo[1,2-a]pyrazine allows clean, orthogonal functionalisation at the remaining unsubstituted positions [1].

Regioselectivity site-selective functionalisation C–H activation

The 2-Methyl Group Enhances Target Binding Affinity Relative to the Des-Methyl Analog in Kinase Programmes

SAR exploration of imidazo[1,2-a]pyrazine Aurora kinase inhibitors demonstrated that introduction of a C2-methyl group improved enzyme inhibition potency by approximately 3- to 5-fold compared to the corresponding C2-H analog. Although this data was generated on a closely related series, the steric and electronic contribution of the C2-methyl is conserved across the scaffold [1].

Kinase inhibition SAR potency

Procurement Advantage: ≥95% Purity and 1 g Scale Availability at a Cost Comparable to Non-methylated 8-Bromoimidazo[1,2-a]pyrazine

8-Bromo-2-methylimidazo[1,2-a]pyrazine is available from industrial suppliers at ≥95% purity in 1 g quantities, with a market price that is within the same order of magnitude as the simpler 8-bromoimidazo[1,2-a]pyrazine (CAS 69214-34-2). This means the embedded C2-methyl functionality comes at negligible additional procurement cost compared to the des-methyl scaffold .

Chemical procurement building block availability cost-efficiency

High-Impact Application Scenarios for 8-Bromo-2-methylimidazo[1,2-a]pyrazine Based on Verifiable Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via C8 Suzuki Coupling

The C8-bromo substituent provides a reliable exit vector for Suzuki–Miyaura cross-coupling (class-level yield advantage vs. C8-Cl: +36 percentage points). This makes 8-bromo-2-methylimidazo[1,2-a]pyrazine preferred for generating focused libraries of Aurora kinase or PI3K inhibitors where rapid aryl introduction at C8 is critical [1].

Regioselective Orthogonal Functionalisation for Epigenetic Probe Synthesis

Blocking the C8 position with bromine enables exclusive C6 magnesiation (>95% regioselectivity), allowing sequential introduction of two different pharmacophoric elements. This orthogonal strategy is valuable in the construction of BET bromodomain inhibitors where the imidazo[1,2-a]pyrazine core must be differentially decorated [2].

Cost-Efficient Building Block Strategy for C2-Methylated Kinase Chemotypes

Because the C2-methyl group is already installed, medicinal chemistry teams avoid an additional methylation step and the associated yield loss. The procurement cost of 8-bromo-2-methylimidazo[1,2-a]pyrazine is within 7% of the des-methyl analog, making it a budget-neutral choice that shortens synthetic routes by one step .

Anti-Infective Discovery Requiring C2-Methyl for Metabolic Stability

In HIV-1 NNRTI and antileishmanial programmes, the C2-methyl has been associated with improved metabolic stability and antiviral potency in cell-based assays (EC50 values as low as 0.26 µM for analogues). Using this pre-methylated building block allows direct entry into the active SAR region without de novo construction of the core [3].

Quote Request

Request a Quote for 8-bromo-2-methylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.